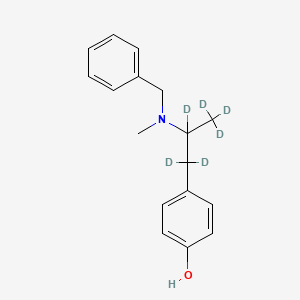
p-Hydroxy Benzphetamine-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Hydroxy Benzphetamine-d6: is a deuterated analog of p-Hydroxy Benzphetamine, a metabolite of Benzphetamine. This compound is primarily used in research settings, particularly in the fields of analytical chemistry and pharmacology, due to its stable isotopic labeling which aids in the study of metabolic pathways and drug interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Hydroxy Benzphetamine-d6 typically involves the deuteration of p-Hydroxy Benzphetamine. This process can be achieved through various methods, including catalytic exchange reactions where hydrogen atoms are replaced with deuterium. The reaction conditions often involve the use of deuterated solvents and catalysts under controlled temperature and pressure .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product. Techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the synthesis and ensure consistency .
Chemical Reactions Analysis
Types of Reactions: p-Hydroxy Benzphetamine-d6 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride are used.
Substitution: Conditions often involve the use of strong acids or bases to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield p-Benzoquinone derivatives, while reduction can produce various alcohols or amines .
Scientific Research Applications
Chemistry: In analytical chemistry, p-Hydroxy Benzphetamine-d6 is used as an internal standard for mass spectrometry and other analytical techniques. Its stable isotopic labeling allows for precise quantification and analysis of metabolic pathways .
Biology and Medicine: In biological research, this compound helps in studying the metabolism of Benzphetamine and its effects on the human body. It is also used in pharmacokinetic studies to understand drug interactions and metabolic rates .
Industry: Industrially, this compound is used in the development of new pharmaceuticals and in quality control processes to ensure the consistency and efficacy of drug formulations .
Mechanism of Action
The mechanism of action of p-Hydroxy Benzphetamine-d6 is similar to that of Benzphetamine. It acts as a sympathomimetic agent, stimulating the release of norepinephrine and dopamine in the central nervous system. This leads to increased alertness and reduced appetite. The deuterated form allows for detailed study of these pathways without altering the compound’s pharmacological properties .
Comparison with Similar Compounds
Benzphetamine: A non-deuterated analog used as an anorectic agent.
Methamphetamine: Shares a similar structure but has different pharmacological effects.
Amphetamine: Another related compound with stimulant properties
Uniqueness: p-Hydroxy Benzphetamine-d6 is unique due to its stable isotopic labeling, which makes it invaluable in research settings. This labeling allows for precise tracking and analysis in metabolic studies, providing insights that are not possible with non-deuterated compounds .
Properties
CAS No. |
1246815-64-4 |
|---|---|
Molecular Formula |
C17H21NO |
Molecular Weight |
261.39 g/mol |
IUPAC Name |
4-[2-[benzyl(methyl)amino]-1,1,2,3,3,3-hexadeuteriopropyl]phenol |
InChI |
InChI=1S/C17H21NO/c1-14(12-15-8-10-17(19)11-9-15)18(2)13-16-6-4-3-5-7-16/h3-11,14,19H,12-13H2,1-2H3/i1D3,12D2,14D |
InChI Key |
CXDPIOJNCGKSDQ-JCKIRYGESA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])C1=CC=C(C=C1)O)N(C)CC2=CC=CC=C2 |
Canonical SMILES |
CC(CC1=CC=C(C=C1)O)N(C)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


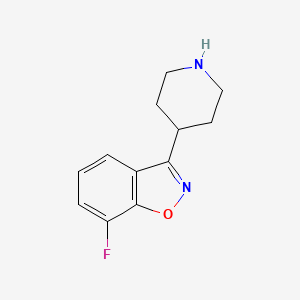
![2,2,2-Trifluoro-1-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one](/img/structure/B13447221.png)
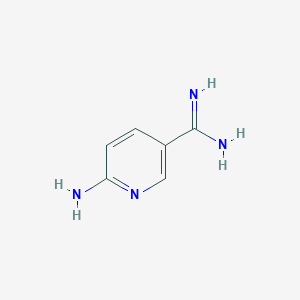

![Methyl 2-[(4-methylpiperidin-4-yl)oxy]acetate hydrochloride](/img/structure/B13447238.png)
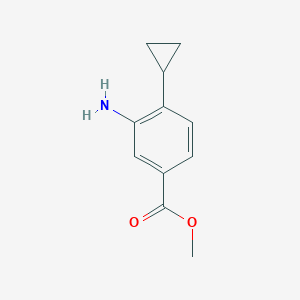
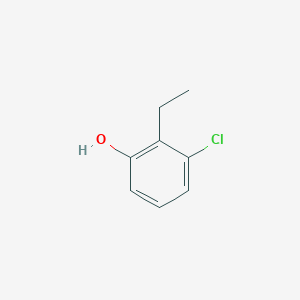
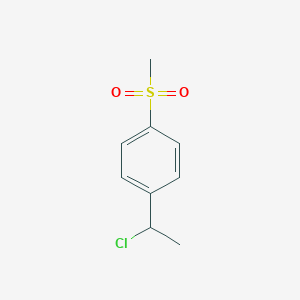
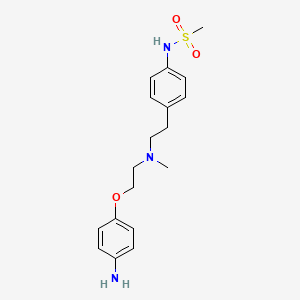
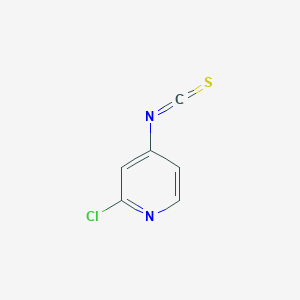

![methyl 5-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B13447286.png)
![1,10-Dihydropyrrolo[2,3-a]carbazole-3-carbaldehyde](/img/structure/B13447293.png)
![Bis(4-methoxy[1,1'-biphenyl]-3-yl) disulfide](/img/structure/B13447302.png)
